molecular formula C12H6N2O4S2 B184618 2,7-Dinitrothianthrene CAS No. 89844-71-3

2,7-Dinitrothianthrene

Cat. No. B184618
CAS RN: 89844-71-3
M. Wt: 306.3 g/mol
InChI Key: AYWQEIJJQYDOER-UHFFFAOYSA-N
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Description

2,7-Dinitrothianthrene (DNT) is a polycyclic aromatic hydrocarbon (PAH) that has been extensively studied due to its unique chemical and physical properties. It is a yellow crystalline solid that is insoluble in water but soluble in organic solvents. DNT is widely used in scientific research as a model compound for studying the environmental fate and toxicity of PAHs.

Mechanism Of Action

The mechanism of action of 2,7-Dinitrothianthrene is not fully understood, but it is believed to involve the formation of reactive metabolites that can bind to DNA and other cellular macromolecules, leading to genotoxicity and carcinogenicity. 2,7-Dinitrothianthrene is also known to induce oxidative stress and inflammation, which can contribute to its toxicity.

Biochemical And Physiological Effects

2,7-Dinitrothianthrene has been shown to induce a wide range of biochemical and physiological effects, including DNA damage, oxidative stress, inflammation, and apoptosis. 2,7-Dinitrothianthrene exposure has been associated with increased risk of cancer, respiratory diseases, and cardiovascular diseases in humans and laboratory animals.

Advantages And Limitations For Lab Experiments

2,7-Dinitrothianthrene has several advantages as a model compound for studying the environmental fate and toxicity of PAHs. It is relatively stable and easy to handle, and its properties are well-characterized. However, 2,7-Dinitrothianthrene has several limitations, including its low solubility in water and its toxicity to laboratory animals and human cells.

Future Directions

There are several future directions for research on 2,7-Dinitrothianthrene and PAHs. One direction is to study the metabolic pathways and reactive metabolites involved in 2,7-Dinitrothianthrene toxicity. Another direction is to develop new analytical methods for the detection and quantification of 2,7-Dinitrothianthrene and other PAHs in environmental samples. Additionally, more research is needed to understand the long-term health effects of 2,7-Dinitrothianthrene exposure in humans and laboratory animals.
Conclusion
In conclusion, 2,7-Dinitrothianthrene is a widely used model compound for studying the environmental fate and toxicity of PAHs. Its unique chemical and physical properties make it an ideal reference standard for the identification and quantification of PAHs in environmental samples. However, its toxicity to laboratory animals and human cells highlights the need for caution in its use and handling. Further research is needed to fully understand the mechanisms of 2,7-Dinitrothianthrene toxicity and its long-term health effects.

Synthesis Methods

2,7-Dinitrothianthrene can be synthesized by several methods, including nitration of thianthrene with a mixture of nitric and sulfuric acids, and oxidation of 2,7-diaminothianthrene with nitric acid. The most commonly used method involves the nitration of thianthrene with a mixture of nitric and sulfuric acids, followed by recrystallization from organic solvents.

Scientific Research Applications

2,7-Dinitrothianthrene has been extensively used in scientific research as a model compound for studying the environmental fate and toxicity of PAHs. It is also used as a reference standard for the identification and quantification of PAHs in environmental samples. 2,7-Dinitrothianthrene has been used to study the metabolism, genotoxicity, and carcinogenicity of PAHs in laboratory animals and human cells.

properties

CAS RN

89844-71-3

Product Name

2,7-Dinitrothianthrene

Molecular Formula

C12H6N2O4S2

Molecular Weight

306.3 g/mol

IUPAC Name

2,7-dinitrothianthrene

InChI

InChI=1S/C12H6N2O4S2/c15-13(16)7-1-3-9-11(5-7)20-10-4-2-8(14(17)18)6-12(10)19-9/h1-6H

InChI Key

AYWQEIJJQYDOER-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC3=C(S2)C=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC3=C(S2)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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